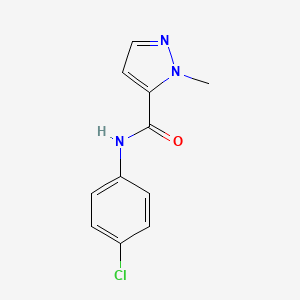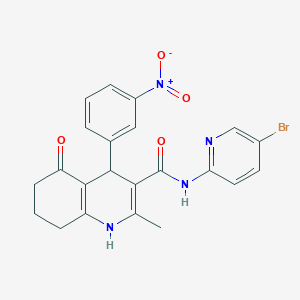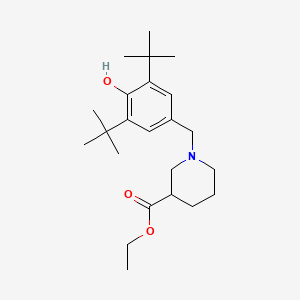
2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole moiety, which is a common scaffold in many bioactive molecules.
Méthodes De Préparation
The synthesis of 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone typically involves the reaction of indoline with 4-phenyloxan-4-ylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying various biological processes.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3-Dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique combination of the indole moiety with the phenyloxan group, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(21-13-10-16-6-4-5-9-18(16)21)20(11-14-23-15-12-20)17-7-2-1-3-8-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDAJNWLGCFJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)amino]benzoate](/img/structure/B5251752.png)
![N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride](/img/structure/B5251758.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5251765.png)
![1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5251766.png)
![N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5251770.png)

![PROPYL 4-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE](/img/structure/B5251794.png)
![10-acetyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5251799.png)


![1-(2-Fluorophenyl)-4-[(4-hexoxyphenyl)methyl]piperazine](/img/structure/B5251809.png)
![[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B5251815.png)
![N-cyclopropyl-4-methoxy-2-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B5251822.png)

